molecular formula C11H15NO3 B14848240 3-Tert-butoxy-2-hydroxybenzamide

3-Tert-butoxy-2-hydroxybenzamide

Katalognummer: B14848240
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: NVMZRWVIBMMYCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butoxy-2-hydroxybenzamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a tert-butoxy group, a hydroxy group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification to form the tert-butyl ester, followed by amidation with ammonia or an amine to yield the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butoxy-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-Tert-butoxy-2-hydroxybenzaldehyde.

    Reduction: 3-Tert-butoxy-2-hydroxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Tert-butoxy-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Tert-butoxy-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzamide groups can form hydrogen bonds with active sites, modulating the activity of the target molecules. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Tert-butoxy-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    3-Tert-butoxy-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    3-Tert-butoxy-2-hydroxybenzylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

3-Tert-butoxy-2-hydroxybenzamide is unique due to the presence of both a hydroxy group and a benzamide moiety, which confer distinct chemical reactivity and potential biological activity. The tert-butoxy group also enhances its stability and lipophilicity compared to similar compounds.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-8-6-4-5-7(9(8)13)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI-Schlüssel

NVMZRWVIBMMYCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC=CC(=C1O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.